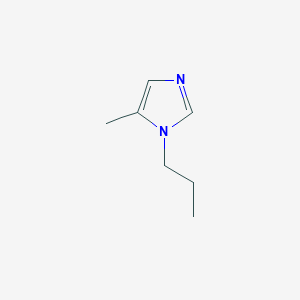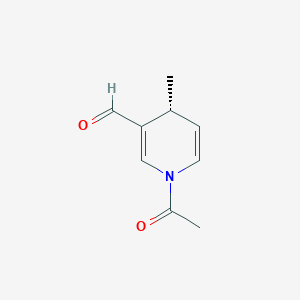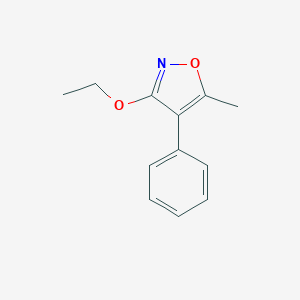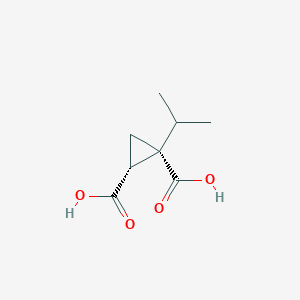
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid
Vue d'ensemble
Description
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid, also known as CPPene, is a cyclopropane-containing dicarboxylic acid that has shown potential as an anti-cancer agent. CPPene was first synthesized in the 1970s, and its anti-cancer properties were discovered in the 1990s. Since then, CPPene has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid is not fully understood, but it is thought to work by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines, a type of nucleic acid. By inhibiting DHODH, (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid disrupts the synthesis of DNA and RNA, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid has been shown to have other biochemical and physiological effects. One study found that (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid inhibited the production of inflammatory cytokines in macrophages, which could have implications for the treatment of inflammatory diseases. Another study found that (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid inhibited the growth of Plasmodium falciparum, the parasite that causes malaria, by inhibiting DHODH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. However, one limitation is that (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid. One area of research could be to investigate its potential in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Another area of research could be to investigate its potential in the treatment of other diseases, such as inflammatory diseases or parasitic infections. Finally, further research could be done to optimize the synthesis of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid and improve its solubility in water, which could make it more useful in lab experiments.
Méthodes De Synthèse
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid can be synthesized through a multi-step process starting with the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,3-dibromopropanedioate. This compound is then reacted with sodium hydride and 2-propanol to form the intermediate diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. Finally, this intermediate is hydrolyzed to form (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid.
Applications De Recherche Scientifique
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid has been the subject of numerous studies investigating its potential as an anti-cancer agent. One study found that (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. Another study found that (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid inhibited the growth of pancreatic cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and prostate cancer cells.
Propriétés
IUPAC Name |
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYREMKVHKNLH-YLWLKBPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid | |
CAS RN |
702-88-5 | |
| Record name | rac-(1R,2R)-1-(propan-2-yl)cyclopropane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



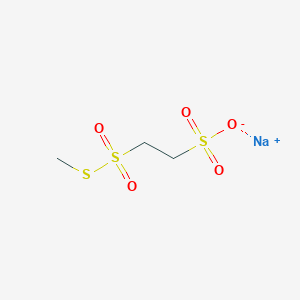
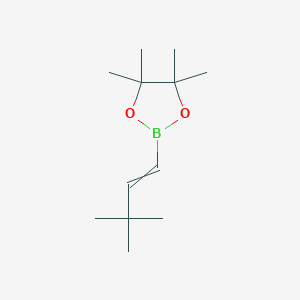
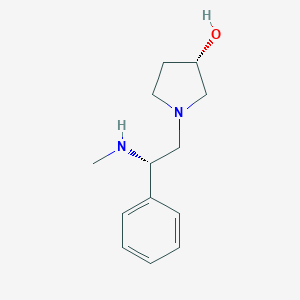
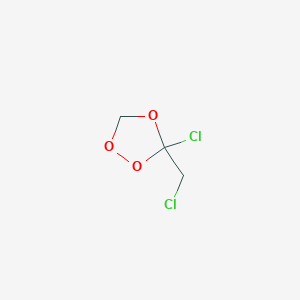
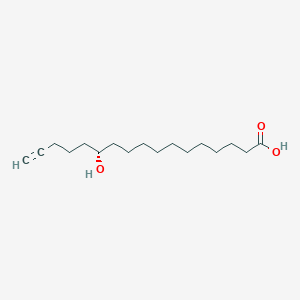

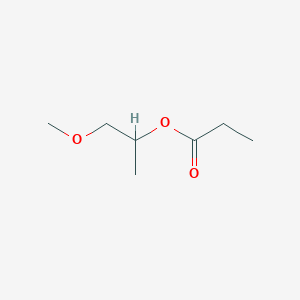

![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
